Phenylmagnesium bromide

Catalog No.
S597944
CAS No.
100-58-3
M.F
C6H5BrMg
M. Wt
181.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phenylmagnesium bromide

CAS Number

100-58-3

Product Name

Phenylmagnesium bromide

IUPAC Name

magnesium;benzene;bromide

Molecular Formula

C6H5BrMg

Molecular Weight

181.31 g/mol

InChI

InChI=1S/C6H5.BrH.Mg/c1-2-4-6-5-3-1;;/h1-5H;1H;/q-1;;+2/p-1

InChI Key

NIXOIRLDFIPNLJ-UHFFFAOYSA-M

SMILES

C1=CC=[C-]C=C1.[Mg+2].[Br-]

Synonyms

Bromomagnesiobenzene; Bromophenylmagnesium

Canonical SMILES

C1=CC=[C-]C=C1.[Mg+2].[Br-]

Grignard Reaction

The Grignard reaction involves the reaction of an organomagnesium compound, such as PhMgBr, with a carbonyl compound (containing a carbon-oxygen double bond). This reaction forms a new carbon-carbon bond and an alcohol.

R-MgBr (organomagnesium compound) + R'C=O (carbonyl compound) -> R-R'C-OH (alcohol) + MgOBr (byproduct)

PhMgBr, with a phenyl group (C6H5) attached to the magnesium atom, serves as a specific type of organomagnesium compound in this reaction.

Source

Grignard reaction on Wikipedia:

Applications in Research

Due to its ability to form carbon-carbon bonds, PhMgBr finds applications in various research areas, including:

  • Synthesis of complex molecules: PhMgBr is used in the synthesis of a wide range of organic molecules, including pharmaceuticals, natural products, and materials.

Source

Sigma-Aldrich product page

  • Functionalization of organic molecules: PhMgBr can be used to introduce a phenyl group onto organic molecules, which can modify their properties.

Source

Journal of the American Chemical Society paper

  • Preparation of organometallic compounds: PhMgBr can be used as a starting material for the synthesis of other organometallic compounds, which are used in various applications such as catalysis.

Phenylmagnesium bromide is an organometallic compound with the chemical formula C₆H₅MgBr. It belongs to the class of Grignard reagents, which are crucial in organic synthesis for introducing phenyl groups into various compounds. This reagent is typically available as a solution in solvents such as diethyl ether or tetrahydrofuran. The compound is formed by the reaction of bromobenzene with magnesium metal, often requiring iodine to initiate the reaction and activate the magnesium .

The structure of phenylmagnesium bromide is more complex than its formula suggests; it forms adducts with solvent molecules, resulting in a tetrahedral geometry around the magnesium atom. The Mg–O bond distances in these adducts are approximately 201–206 pm, while the Mg–C and Mg–Br distances are about 220 pm and 244 pm, respectively .

PhMgBr is a hazardous material due to its following properties:

  • Flammability: The solvent (ether) used in PhMgBr solutions is highly flammable.
  • Air and moisture sensitivity: Reacts exothermically with air and moisture, releasing flammable hydrogen gas [].
  • Skin and eye irritant: Causes severe skin burns and eye damage [].
  • Suspected carcinogen: Limited evidence suggests potential carcinogenicity [].

Safety Precautions:

  • Handle under inert atmosphere (e.g., nitrogen) and in dry conditions.
  • Wear appropriate personal protective equipment (PPE) including gloves, goggles, and a lab coat.
  • Work in a well-ventilated fume hood.
  • Dispose of waste according to local regulations [].

  • Addition to Carbonyl Compounds: It readily adds to carbonyl groups in aldehydes and ketones, forming alcohols upon hydrolysis.
  • Reaction with Carbon Dioxide: When reacted with carbon dioxide, it produces benzoic acid after an acidic workup .
  • Formation of Triphenylphosphine: Reacting three equivalents with phosphorus trichloride yields triphenylphosphine, a significant compound in organic synthesis .
  • Reactions with Formaldehyde: This leads to the formation of primary alcohols .

Phenylmagnesium bromide can be synthesized through the following method:

  • Materials: Bromobenzene, magnesium turnings, and iodine (as an activator).
  • Procedure:
    • In a dry flask, add magnesium turnings and a small amount of iodine.
    • Introduce bromobenzene slowly while stirring under an inert atmosphere (e.g., nitrogen).
    • Heat gently to initiate the reaction until the magnesium is consumed.
    • Add anhydrous diethyl ether or tetrahydrofuran to dissolve the product .

This preparation must be conducted under strictly anhydrous conditions to prevent premature reaction with moisture.

Phenylmagnesium bromide has various applications in organic synthesis:

  • Synthesis of Alcohols: It serves as a key reagent for producing secondary and tertiary alcohols from carbonyl compounds.
  • Formation of Carboxylic Acids: Its reaction with carbon dioxide facilitates the synthesis of carboxylic acids.
  • Preparation of Complex Organic Molecules: It is used in multi-step syntheses involving complex organic molecules, including pharmaceuticals and agrochemicals .

Studies on phenylmagnesium bromide primarily focus on its interactions in synthetic pathways rather than direct biological interactions. Its reactivity profile indicates that it can form various intermediates when reacting with different electrophiles, making it valuable for studying reaction mechanisms in organic chemistry .

Similar Compounds

Phenylmagnesium bromide shares similarities with other Grignard reagents and organometallic compounds. Below is a comparison highlighting its uniqueness:

CompoundFormulaKey Characteristics
Phenylmagnesium bromideC₆H₅MgBrStrong nucleophile; used for phenyl group addition
Methylmagnesium bromideC₂H₃MgBrUsed for methylation reactions
Ethylmagnesium bromideC₄H₇MgBrSimilar applications but larger alkyl group
Benzylmagnesium chlorideC₇H₇MgClReactivity similar to phenylmagnesium bromide

Phenylmagnesium bromide is unique due to its specific reactivity towards carbonyl compounds and its ability to form benzoic acid upon reaction with carbon dioxide, distinguishing it from other Grignard reagents that may not exhibit this behavior as prominently.

Color/Form

A solution in ether
Liquid

Density

1.14

GHS Hazard Statements

Aggregated GHS information provided by 71 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (38.03%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H314 (98.59%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Other CAS

100-58-3

Wikipedia

Phenylmagnesium bromide

Methods of Manufacturing

From magnesium and bromobenzene.

General Manufacturing Information

Magnesium, bromophenyl-: ACTIVE
Grignard reagents is basically an organomagnesium halide having a formula of RMgX where X is a halogen, and R is an alkyl or aryl (based on a benzene ring) group. On the event of Grignard Reaction, Grignard reagent is added to a ketone or aldehyde, to form a tertiary or secondary alcohol, respectively. The reaction with formaldehyde leads to a primary alcohol. Grignard reagent can be used for determining the number of halogen atoms present in a halogen compound. ... Used for the chemical analysis of certain triacylglycerols. /Grignard reagents/

Dates

Modify: 2023-08-15
Wang et al. Directing-group-free catalytic dicarbofunctionalization of unactivated alkenes. Nature Chemistry, DOI: 10.1038/s41557-021-00836-6, published online 13 December 2021

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